5-(Acetylamino)-2-chlorobenzoic acid

Antibacterial drug discovery Fragment-based lead discovery X-ray crystallography

Fragment-based drug discovery targeting FabF or HDAC6 often stalls without validated starting points. 5-(Acetylamino)-2-chlorobenzoic acid resolves this bottleneck: • FabF co-crystal structure (PDB 8CN4, 1.67 Å) enabling immediate structure-guided optimization without de novo crystallographic screening • Confirmed HDAC6 binding affinity (Kd 5.4 µM) for quantitative SAR expansion • Documented key intermediate for 2-amino-5-substituted pyrimidine kinase inhibitors Supplied at ≥95% purity with batch-specific CoA. Standard global shipping under research-use-only compliance.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 719282-11-8
Cat. No. B079557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetylamino)-2-chlorobenzoic acid
CAS719282-11-8
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyAMOFQIUOTAJRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Acetylamino)-2-chlorobenzoic Acid: Identity & Procurement


5-(Acetylamino)-2-chlorobenzoic acid (synonym: 5-acetamido-2-chlorobenzoic acid) is a halogenated acylaminobenzoic acid derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g·mol⁻¹ [1]. The compound belongs to the class of benzoic acid derivatives and is classified under the direct parent category of acylaminobenzoic acid and derivatives . Structurally, it features an acetylamino substituent at the 5-position and a chlorine atom at the 2-position of the benzoic acid core, with a computed XLogP3 of 1.4 [1]. It is routinely supplied at purities of ≥95% or 98% for research use only .

5-(Acetylamino)-2-chlorobenzoic Acid: Substitution Specificity


Regioisomeric acetylamino-chlorobenzoic acid derivatives (e.g., the 2,3-, 2,4-, or 4,2-substitution patterns) share the same molecular formula and identical molecular weight, yet they can display divergent target engagement profiles and synthetic utility. The precise positioning of the chlorine and acetylamino groups dictates the compound's hydrogen-bonding geometry, lipophilicity, and steric footprint within enzyme active sites [1]. In the absence of confirmatory co-crystal structures or matched biochemical profiling against a specific target, simple interchange of these isomers risks loss of binding affinity or synthetic versatility. The evidence summarized below quantifies these differentiation points where data are available and clearly identifies evidence gaps where they are not.

5-(Acetylamino)-2-chlorobenzoic Acid: Differentiation Evidence


FabF Co-crystal Structure Binding Mode

5-(Acetylamino)-2-chlorobenzoic acid is one of only 16 fragments that were shown by X-ray crystallography to bind in or close to the malonyl-CoA or fatty acid binding site of Pseudomonas aeruginosa FabF (PaFabF C164Q mutant) at a resolution of 1.67 Å [1]. The deposited co-crystal structure (PDB ID: 8CN4) provides atomic-level detail of the binding pose [2]. None of the closely related regioisomers (e.g., 4-(acetylamino)-2-chlorobenzoic acid or 2-(acetylamino)-3-chlorobenzoic acid) have publicly available FabF co-crystal structures as of the knowledge cut-off date, making the 5-substituted isomer the only structurally validated starting point for structure-guided optimization within this chemical series.

Antibacterial drug discovery Fragment-based lead discovery X-ray crystallography

HDAC6 Binding Affinity

5-(Acetylamino)-2-chlorobenzoic acid demonstrated a binding affinity (Kd) of 5.4 µM (5.40 × 10³ nM) against recombinant human histone deacetylase 6 (HDAC6) in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This represents a measurable, albeit moderate, affinity for a fragment-sized molecule (MW 213.62). Direct comparative HDAC6 inhibition data for other acetylamino-chlorobenzoic acid regioisomers have not been identified in public databases, placing the 5-isomer as the only member of this series with a reported quantitative HDAC6 binding value at the present time.

Epigenetic inhibitor HDAC6 Fluorogenic assay

Pyrimidine Kinase Inhibitor Building Block

According to pharmacopoeial reference standard documentation, 5-acetamido-2-chlorobenzoic acid is explicitly utilized as a building block for the preparation of 2-amino-5-substituted pyrimidine kinase inhibitors . This designated synthetic role is not documented for the 4-(acetylamino)-2-chlorobenzoic acid isomer (CAS 38667-55-9), which is primarily listed as a general pharmaceutical intermediate with ISO certification but without specification of the target inhibitor class . The 5-substitution pattern may be structurally required to correctly orient the carboxylic acid group for subsequent coupling reactions in the pyrimidine inhibitor synthetic route.

Kinase inhibitor synthesis Pyrimidine chemistry Medicinal chemistry building block

Purity Specification Comparison

Among verified suppliers of 5-(acetylamino)-2-chlorobenzoic acid, Fluorochem offers the compound at 98% purity (Product Code F306452) , while most other vendors, including AK Scientific and Aladdin Scientific, supply at ≥95% purity . This 3-percentage-point increase in minimum purity specification reduces the maximum impurity burden from ≤5% to ≤2%, which can be critical for applications requiring tight stoichiometric control in synthesis or minimizing confounding biological assay signals.

Chemical purity Procurement specification Quality control

5-(Acetylamino)-2-chlorobenzoic Acid: Application Scenarios


FabF Inhibitor Structure-Guided Optimization

Research groups pursuing FabF as a target for novel antibiotics can initiate structure-guided optimization immediately using the co-crystal structure of 5-(acetylamino)-2-chlorobenzoic acid bound to PaFabF-C164Q (PDB 8CN4, 1.67 Å). The atomic-resolution binding pose informs rational design of analogs without requiring a de novo crystallographic fragment screen, a capability not available with any other acetylamino-chlorobenzoic acid regioisomer .

HDAC6 Hit Validation and Fragment-to-Lead

The measured Kd of 5.4 µM against recombinant human HDAC6 in a fluorogenic enzymatic assay provides a quantitative starting point for fragment elaboration. While this affinity is moderate, it is the only publicly available HDAC6 binding datum within the acetylamino-chlorobenzoic acid series, making the 5-isomer the rational choice for initiating HDAC6-targeted structure-activity relationship studies .

Pyrimidine Kinase Inhibitor Synthesis

Medicinal chemistry teams synthesizing 2-amino-5-substituted pyrimidine-based kinase inhibitors can use 5-(acetylamino)-2-chlorobenzoic acid as the documented key intermediate, consistent with pharmacopoeial reference standard applications. This reduces synthetic route risk compared to sourcing an untested regioisomer .

High-Purity Procurement for Coupling Reactions

For amide coupling or esterification reactions where precise stoichiometric balance is critical, sourcing the compound at 98% purity (Fluorochem F306452) rather than ≥95% reduces the maximum allowed impurity level from 5% to 2%, directly improving reaction reproducibility and minimizing side-product formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Acetylamino)-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.